

# solubility characteristics of 1,8-Naphthyridine in common lab solvents

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## Compound of Interest

Compound Name: 1,8-Naphthyridine

Cat. No.: B1210474

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An In-Depth Technical Guide to the Solubility Characteristics of **1,8-Naphthyridine**

## Introduction

**1,8-Naphthyridine** is an aromatic heterocyclic organic compound with the chemical formula  $C_8H_6N_2$ .<sup>[1][2][3]</sup> As a core structural motif in various biologically active compounds, including antibacterial agents like nalidixic acid and enoxacin, its physicochemical properties are of significant interest to researchers in medicinal chemistry and drug development.<sup>[1][3][4]</sup> Understanding the solubility of **1,8-Naphthyridine** in common laboratory solvents is fundamental for its synthesis, purification, formulation, and in vitro biological screening. This guide provides a comprehensive overview of the theoretical principles governing its solubility, detailed experimental protocols for its determination, and a framework for presenting solubility data.

The structure of **1,8-Naphthyridine**, featuring a fused pyridine ring system with two nitrogen atoms, imparts a degree of polarity and the capacity for hydrogen bond acceptance. These structural features suggest a nuanced solubility profile, with expected variability across polar protic, polar aprotic, and non-polar solvents.

## Solubility Profile of 1,8-Naphthyridine

Quantitative solubility data for **1,8-Naphthyridine** in a wide range of organic solvents is not extensively reported in publicly available literature. The table below summarizes known data and provides a template for the systematic recording of experimentally determined solubility

values. The principle of "like dissolves like" suggests that solubility will be influenced by the polarity of the solvent and its ability to engage in hydrogen bonding.[5]

Solvent	Molecular Formula	Type	Log <sub>10</sub> (Water Solubility) (mol/L)	Quantitative Solubility (g/100 mL)	Qualitative Solubility
Water	H <sub>2</sub> O	Polar Protic	-2.81 (Calculated) [6]	To be determined	To be determined
Methanol	CH <sub>4</sub> O	Polar Protic	-	To be determined	To be determined
Ethanol	C <sub>2</sub> H <sub>6</sub> O	Polar Protic	-	To be determined	To be determined
Acetone	C <sub>3</sub> H <sub>6</sub> O	Polar Aprotic	-	To be determined	To be determined
Dimethyl Sulfoxide (DMSO)	C <sub>2</sub> H <sub>6</sub> OS	Polar Aprotic	-	To be determined	To be determined
Dichloromethane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	Polar Aprotic	-	To be determined	To be determined
Chloroform	CHCl <sub>3</sub>	Polar Aprotic	-	To be determined	To be determined
Toluene	C <sub>7</sub> H <sub>8</sub>	Non-Polar	-	To be determined	To be determined
Hexane	C <sub>6</sub> H <sub>14</sub>	Non-Polar	-	To be determined	To be determined

## Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. Below are detailed methodologies for both qualitative and quantitative assessment of **1,8-**

**Naphthyridine**'s solubility.

## Qualitative Solubility Assessment

This method provides a rapid preliminary assessment of solubility in various solvents.

Objective: To classify **1,8-Naphthyridine** as soluble, partially soluble, or insoluble in a given solvent at a specific temperature (typically ambient).

Materials:

- **1,8-Naphthyridine** (solid)
- A selection of test solvents (e.g., water, ethanol, acetone, DMSO, hexane)
- Small test tubes or vials (e.g., 13x100 mm)
- Spatula
- Vortex mixer
- Graduated pipette or dispenser

Procedure:

- Place approximately 25 mg of **1,8-Naphthyridine** into a small, dry test tube.<sup>[7]</sup>
- Add 0.75 mL of the selected solvent to the test tube in small portions (e.g., 0.25 mL at a time).<sup>[7]</sup>
- After each addition, vigorously shake or vortex the test tube for at least 30-60 seconds.<sup>[7][8]</sup>
- Visually inspect the mixture against a contrasting background to determine if the solid has completely dissolved.
- If the compound dissolves completely, it is classified as "soluble."
- If some, but not all, of the solid dissolves, it is "partially soluble."
- If no significant amount of the solid dissolves, it is "insoluble."

- Record the observations for each solvent.

## Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.<sup>[9]</sup>

Objective: To determine the precise concentration of a saturated solution of **1,8-Naphthyridine** in a specific solvent at a controlled temperature.

Materials:

- **1,8-Naphthyridine** (solid)
- Selected solvent of interest
- Screw-cap vials or flasks
- A constant temperature shaker bath or incubator
- Analytical balance
- Syringe filters (e.g., 0.45 µm PTFE or appropriate material)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- Volumetric flasks and pipettes for dilutions

Procedure:

- **Preparation of Saturated Solution:** Add an excess amount of solid **1,8-Naphthyridine** to a screw-cap vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
- **Solvent Addition:** Add a known volume of the chosen solvent to the vial.

- **Equilibration:** Tightly cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can take several hours to days, and the optimal time should be determined experimentally (e.g., by taking measurements at 24, 48, and 72 hours to see if the concentration remains constant). [\[10\]](#)
- **Phase Separation:** Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.
- **Sample Withdrawal and Filtration:** Carefully withdraw a sample of the supernatant using a pipette. Immediately filter the sample through a syringe filter to remove all undissolved solid particles. This step is critical to avoid artificially high results.
- **Dilution:** Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
- **Quantification:** Analyze the concentration of **1,8-Naphthyridine** in the diluted sample using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.
- **Calculation:** Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

## Acid-Base Solubility Tests

Given that **1,8-Naphthyridine** contains basic nitrogen atoms, its solubility is expected to be pH-dependent.

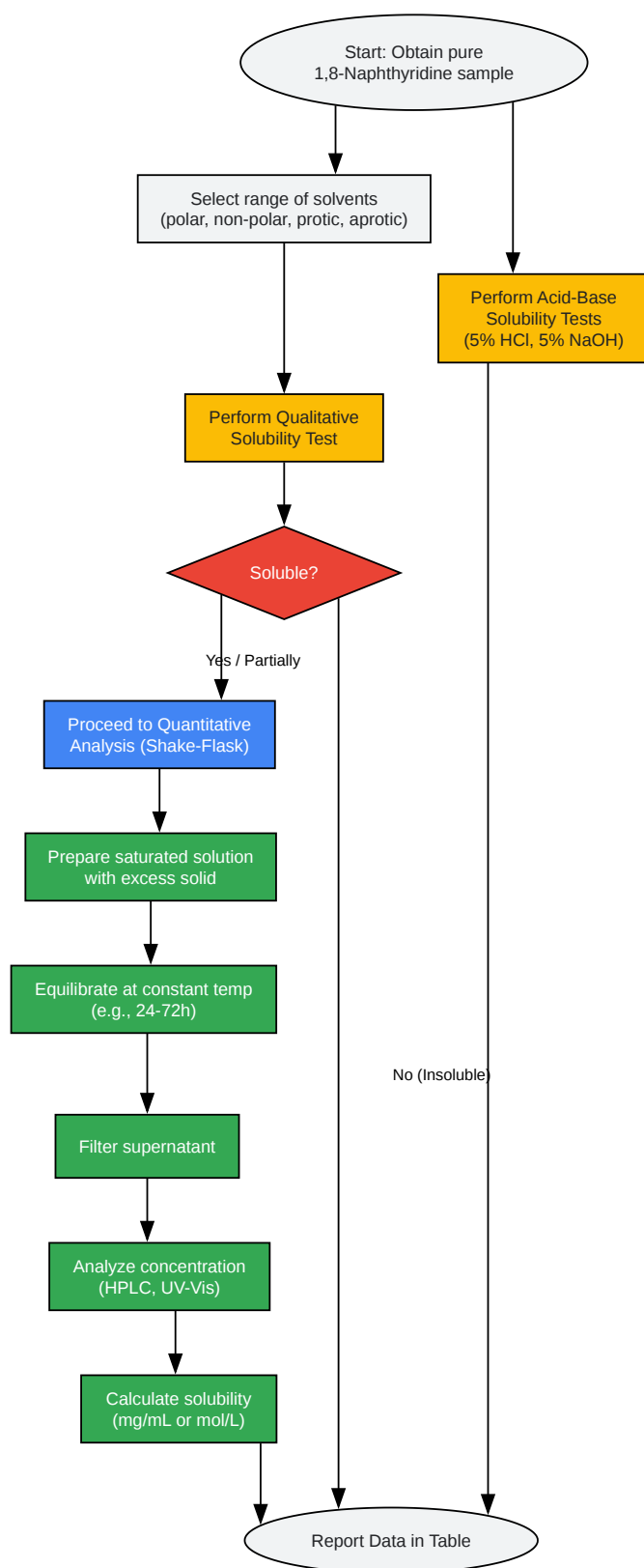
**Objective:** To determine the solubility in aqueous acidic and basic solutions.

**Procedure:**

- Follow the qualitative solubility assessment protocol.
- Use 5% w/v hydrochloric acid (HCl) as the solvent. If **1,8-Naphthyridine** dissolves, it indicates the presence of a basic functional group, as expected. [\[7\]](#)[\[11\]](#)
- Use 5% w/v sodium hydroxide (NaOH) as the solvent. Observe for any reaction or change in solubility.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of **1,8-Naphthyridine**.



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Caption: Workflow for determining the solubility of **1,8-Naphthyridine**.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)